7-epi-Hydroxystaurosporine

Description

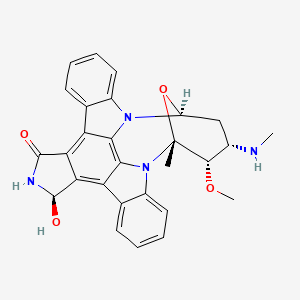

Structure

3D Structure

Properties

Molecular Formula |

C28H26N4O4 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

(2R,3S,4S,6S,18R)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |

InChI |

InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)/t15-,18-,25-,27+,28+/m0/s1 |

InChI Key |

PBCZSGKMGDDXIJ-YODCGEJZSA-N |

Isomeric SMILES |

C[C@]12[C@H]([C@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@H](NC6=O)O)NC)OC |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC |

Origin of Product |

United States |

Isolation, Biosynthesis, and Synthetic Approaches

Microbial Origin and Isolation of 7-epi-Hydroxystaurosporine

The primary natural sources of 7-epi-Hydroxystaurosporine and other indolocarbazoles are microorganisms, particularly bacteria belonging to the genus Streptomyces. epa.govunnes.ac.id These filamentous bacteria are renowned for their ability to produce a vast array of secondary metabolites with complex chemical structures and potent biological activities. unnes.ac.idsut.ac.th

7-epi-Hydroxystaurosporine, also known as UCN-02, was first isolated from the culture broth of a Streptomyces strain designated N-12. medchemexpress.com The process of isolating novel compounds from these microorganisms typically involves culturing the bacteria in a suitable medium, followed by extraction and purification of the produced metabolites. unnes.ac.idnih.gov Techniques such as chromatography are essential for separating the desired compound from a complex mixture of other molecules. unnes.ac.id The identification and structural elucidation of the isolated compounds are then carried out using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In many instances, 7-epi-Hydroxystaurosporine is not produced in isolation but as part of a suite of related indolocarbazole compounds. It is often found as a minor metabolite alongside more abundant compounds like staurosporine (B1682477). nih.gov For example, studies on Streptomyces sanyensis have led to the isolation of staurosporine and other minor metabolites, including 7-oxostaurosporine (B119220) and 4′-demethylamino-4′-oxostaurosporine. nih.gov This co-production suggests a common or closely related biosynthetic pathway for these molecules.

Elucidation of Biosynthetic Pathways for Indolocarbazole Core and Glycosylation

The biosynthesis of 7-epi-Hydroxystaurosporine and other indolocarbazoles is a complex process involving a series of enzymatic reactions. Understanding these pathways is crucial for efforts in metabolic engineering and combinatorial biosynthesis to generate novel and potentially more effective analogs. nih.gov

The construction of the indolocarbazole core and its subsequent modifications are orchestrated by a series of specialized enzymes. nih.govthno.org The biosynthesis of staurosporine, a close relative of 7-epi-Hydroxystaurosporine, has been studied extensively and provides a model for understanding the formation of this class of compounds. The process begins with the amino acid L-tryptophan, which undergoes a series of transformations to form the characteristic indolocarbazole aglycone. Key enzymes in this process include flavin-dependent monooxygenases and oxidases. researchgate.net

A critical step in the biosynthesis of many indolocarbazoles is glycosylation, the attachment of a sugar moiety to the aglycone. This is carried out by glycosyltransferases. For instance, in staurosporine biosynthesis, the glycosyltransferase StaG is responsible for attaching a sugar to the indolocarbazole core. nih.gov This glycosylation is often essential for the biological activity of the final compound. nih.gov The hydroxylation at the 7-position, which distinguishes 7-epi-Hydroxystaurosporine, is catalyzed by a cytochrome P450 oxygenase. nih.gov

Precursor incorporation studies have been instrumental in deciphering the biosynthetic pathways of indolocarbazoles. nih.gov These experiments involve feeding isotopically labeled precursor molecules to the producing microorganism and then analyzing the final product to determine where the labels have been incorporated. Such studies have confirmed that the indolocarbazole core is derived from two molecules of L-tryptophan. The sugar moiety is typically derived from glucose, which is converted into an activated nucleotide-diphosphate (NDP)-sugar before being transferred to the aglycone by a glycosyltransferase. nih.gov

Chemical Synthesis Strategies for 7-epi-Hydroxystaurosporine and Related Analogs

The total chemical synthesis of complex natural products like 7-epi-Hydroxystaurosporine is a significant challenge for organic chemists. However, successful synthetic routes provide access to the natural product and its analogs for further biological evaluation. researchgate.net

Numerous synthetic strategies have been developed for the indolocarbazole core and for the total synthesis of staurosporine and its derivatives. researchgate.net These approaches often involve the construction of the key bis-indole intermediate, followed by cyclization to form the carbazole (B46965) ring system. One common strategy involves the palladium-catalyzed cross-coupling of indole (B1671886) derivatives. The final steps typically involve the stereoselective introduction of the sugar moiety and other functional groups.

Total Synthetic Methodologies

The de novo total synthesis of complex natural products like 7-epi-Hydroxystaurosporine, which involves creating the molecule from simple, commercially available precursors without relying on a naturally produced scaffold, is a formidable challenge in organic chemistry. While numerous strategies have been developed for the synthesis of the core indolocarbazole aglycone, known as staurosporinone, a complete, published total synthesis of the fully glycosylated and hydroxylated 7-epi-Hydroxystaurosporine is not extensively detailed in the scientific literature. nih.govnih.govsoton.ac.uk The synthesis of the aglycone itself has been a significant focus, demonstrating the variety of synthetic methods available for constructing the core structure. nih.gov However, the subsequent stereoselective glycosylation and hydroxylation steps add layers of complexity that make semi-synthetic and chemoenzymatic approaches more common.

Semi-synthetic Derivatization Approaches

Semi-synthesis, which begins with a natural product isolated from a biological source, is the predominant method for producing 7-epi-Hydroxystaurosporine and its more studied epimer, 7-hydroxystaurosporine (B1683986) (UCN-01). caymanchem.commedchemexpress.com This approach leverages the complex core structure of staurosporine, an alkaloid produced via fermentation by the bacterium Streptomyces staurosporeus. nsf.gov The primary transformation in this route is the selective hydroxylation of the staurosporine molecule at the C7 position of the aglycone.

While it is widely cited that 7-hydroxystaurosporine is a synthetic derivative of staurosporine, specific reagents and detailed conditions for this chemical transformation are not broadly available in public-domain literature. caymanchem.commedchemexpress.comnih.gov The challenge lies in achieving regioselectivity for the C7 position and controlling the stereochemistry to yield the desired epi-isomer.

Modern synthetic efforts in the indolocarbazole family are exploring advanced techniques to create novel analogues. For instance, C-H borylation chemistry has been used to access derivatives that are inaccessible through traditional electrophilic aromatic substitution, which typically modifies the indole core at electronically favored positions. nsf.gov While these methods highlight the ongoing innovation in modifying the staurosporine scaffold, the specific application to produce 7-epi-Hydroxystaurosporine via a chemical C7-hydroxylation is not explicitly detailed.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis offers a powerful alternative by combining the efficiency of chemical reactions with the high selectivity of biological catalysts. For 7-epi-Hydroxystaurosporine, this approach focuses on harnessing enzymes from the staurosporine biosynthetic pathway. researchgate.netacs.org

A key step in the natural formation of staurosporine-related compounds is the construction of the indolocarbazole core from the precursor chromopyrrolic acid (CPA). nih.govresearchgate.net This transformation is catalyzed by a unique cytochrome P450 enzyme, StaP. nih.govjst.go.jp Research has shown that when recombinant StaP from Streptomyces sp. TP-A0274 acts on CPA, it can generate a mixture of three different indolocarbazole compounds:

K252c (the staurosporine aglycone)

Arcyriaflavin A

7-hydroxy-K252c nih.gov

The formation of 7-hydroxy-K252c demonstrates that StaP possesses the intrinsic ability to hydroxylate the aglycone core at the C7 position. nih.govresearchgate.net This biocatalytic hydroxylation is a cornerstone of a potential chemoenzymatic route. The mechanism of StaP is unusual for a P450 enzyme, favoring a one-electron oxidation pathway that facilitates intramolecular aryl-aryl coupling and can also result in hydroxylation, rather than a typical monooxygenation reaction. nih.govrsc.org

A plausible chemoenzymatic route to 7-epi-Hydroxystaurosporine would therefore involve a multi-step process integrating both biological and chemical stages:

Production of the Aglycone : The staurosporine aglycone (K252c) is produced, typically through fermentation.

Biocatalytic Hydroxylation : The isolated aglycone is then treated with the StaP enzyme (or a whole-cell system expressing it) to introduce the hydroxyl group at the C7 position, yielding 7-hydroxy-K252c. The stereochemical outcome of this enzymatic step would be critical in determining the ratio of 7-hydroxystaurosporine to its epi-isomer.

Glycosylation : The final step involves the attachment of the aminosugar moiety. This can be achieved through further enzymatic steps, for instance using the glycosyltransferase StaG, which is responsible for attaching the sugar in the natural biosynthetic pathway. rsc.org

This modular approach allows for the production of the complex natural product by breaking the synthesis down into manageable, highly selective steps.

Data Tables

Table 1: Key Enzymes in the Chemoenzymatic Synthesis of Hydroxylated Staurosporine Analogs

| Enzyme | Abbreviation | Source Organism | Function in Synthetic Route | Reference |

| Cytochrome P450 | StaP (CYP245A1) | Streptomyces sp. TP-A0274 | Catalyzes oxidative C-C coupling of chromopyrrolic acid and can perform C7-hydroxylation to form 7-hydroxy-K252c. | nih.govresearchgate.net |

| Glycosyltransferase | StaG | Streptomyces sp. TP-A0274 | Attaches the deoxysugar moiety to the indolocarbazole aglycone. | rsc.org |

| Cytochrome P450 | StaN | Streptomyces sp. TP-A0274 | Involved in the final C-N bond formation between the sugar and the aglycone. | rsc.org |

| Flavin-dependent enzyme | StaC | Streptomyces sp. TP-A0274 | Directs StaP activity towards the formation of the staurosporine aglycone (K252c) and controls the oxidative state at C7. | mit.edu |

Molecular Mechanisms of Action and Target Engagement

Cellular Responses to Molecular Target Engagement

Regulation of Cell Cycle Progression

7-epi-Hydroxystaurosporine (UCN-01) significantly impacts cell cycle progression, primarily by inducing cell cycle arrest and abrogating DNA damage-induced checkpoints. nih.govpsu.edunih.govscispace.comwiley.comscielo.brnih.govaacrjournals.orgresearchgate.netnih.gov

The effects of UCN-01 on cell cycle arrest are concentration and cell-type dependent. At lower concentrations, UCN-01 has been observed to induce a G1 phase arrest in several cancer cell lines, including human epidermoid carcinoma and pancreatic cancer cells. scispace.comnih.gov This G1 arrest is often associated with the induction of the cyclin-dependent kinase inhibitor p21. nih.gov

However, UCN-01 is more widely recognized for its ability to cause arrest in the S and G2/M phases of the cell cycle, particularly in hepatoma cell lines. nih.gov In some instances, treatment with UCN-01 leads to an accumulation of cells in the S and G2/M phases, accompanied by a decrease in the G1 population. nih.gov In p53 mutant cells, low concentrations of UCN-01 can cause S-phase arrested cells to progress to G2 before undergoing mitosis. nih.gov

In certain contexts, such as in combination with DNA damaging agents like cisplatin (B142131), UCN-01 at non-cytotoxic concentrations can abrogate S and G2 arrest in p53-defective breast cancer cells, pushing them through S phase and mitosis. nih.gov

| Cell Cycle Phase | Effect of UCN-01 | Associated Factors | Cell Lines |

| G1 Arrest | Induction of arrest scispace.comnih.gov | p21 induction nih.gov | Human epidermoid carcinoma, Pancreatic cancer scispace.comnih.gov |

| S and G2/M Arrest | Induction of arrest nih.gov | Decreased G1 population nih.gov | Human hepatoma cell lines nih.gov |

| S-phase Progression | Progression to G2 nih.gov | Low UCN-01 concentration, p53 mutant status nih.gov | p53 mutant breast tumor cells nih.gov |

| Abrogation of S and G2 Arrest | Pushes cells through mitosis nih.gov | Combination with cisplatin, p53-defective status nih.gov | p53-defective breast cancer cells nih.gov |

A primary and extensively studied function of 7-epi-Hydroxystaurosporine (UCN-01) is its potent ability to abrogate DNA damage-induced cell cycle checkpoints, particularly the S and G2 checkpoints. nih.govaacrjournals.orgpsu.eduwiley.comnih.govaacrjournals.org This abrogation is a key mechanism by which UCN-01 sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents and radiation. nih.govaacrjournals.org

When cells experience DNA damage, they typically arrest in G1, S, or G2 phase to allow time for DNA repair before proceeding with cell division. nih.govnih.gov UCN-01 overrides this safety mechanism, primarily by inhibiting the checkpoint kinase Chk1. nih.govpsu.edu By inhibiting Chk1, UCN-01 prevents the phosphorylation and inactivation of Cdc25 phosphatases, which are responsible for activating the cyclin-dependent kinases (CDKs) that drive cell cycle progression. aacrjournals.org This leads to premature entry into mitosis, even in the presence of significant DNA damage, a phenomenon often termed "mitotic catastrophe." aacrjournals.org

This effect is particularly pronounced in cells with defective p53 function. nih.govnih.gov In p53-deficient cells, the G1 checkpoint is already compromised, making them more reliant on the S and G2 checkpoints for survival after DNA damage. nih.gov UCN-01's ability to abrogate these remaining checkpoints makes it selectively more effective in these types of cancer cells. nih.govwiley.com Studies have shown that UCN-01 can abrogate G2 arrest induced by gamma irradiation and various chemotherapeutic agents like cisplatin and mitomycin C. nih.govnih.govscispace.com

Mechanisms of Programmed Cell Death Induction

7-epi-Hydroxystaurosporine (UCN-01) induces programmed cell death, or apoptosis, through multiple mechanisms that are often linked to its effects on cell cycle regulation and kinase inhibition. nih.govaacrjournals.orgnih.govtandfonline.comscielo.braacrjournals.orgtandfonline.comresearchgate.netaacrjournals.orgnih.govresearchgate.net

One of the primary ways UCN-01 induces apoptosis is by forcing cells with damaged DNA to bypass cell cycle checkpoints and enter mitosis prematurely, leading to mitotic catastrophe. aacrjournals.org This is particularly effective in combination with DNA-damaging agents. wiley.com

UCN-01 can also directly trigger apoptotic pathways. In human colon cancer cells, UCN-01 has been shown to induce apoptosis in a time- and dose-dependent manner. nih.gov This was associated with a marked reduction in the expression of the anti-apoptotic protein Bcl-xL and an increase in the pro-apoptotic p38 MAPK. nih.gov Overexpression of Bcl-xL was able to prevent UCN-01-induced apoptosis. nih.gov In some colorectal cancer cell lines, UCN-01 induced apoptosis by downregulating Bcl-2. scielo.br

Furthermore, in human myelomonocytic leukemia cells, UCN-01, particularly in combination with PMA, was found to induce mitochondrial injury (cytochrome c release), activation of caspases-3 and -8, and cleavage of Bid, ultimately leading to apoptosis. tandfonline.comtandfonline.com This suggests the involvement of the intrinsic mitochondrial pathway of apoptosis. tandfonline.com The induction of apoptosis by UCN-01 is often accompanied by the cleavage of PARP, a hallmark of caspase-dependent apoptosis. aacrjournals.orgresearchgate.net

Apoptotic Pathway Activation

7-epi-Hydroxystaurosporine (UCN-01) is a potent inducer of apoptosis, the process of programmed cell death. nih.gov Research indicates that it can trigger cell death through multiple mechanisms, including the activation of a novel intrinsic apoptotic pathway. nih.gov

Key Research Findings:

Novel Intrinsic Pathway: Unlike many conventional chemotherapeutic agents, 7-epi-Hydroxystaurosporine can induce apoptosis through a unique pathway that is independent of the Apaf-1/apoptosome complex. nih.gov The apoptosome is a large protein platform that typically forms in response to mitochondrial stress (the release of cytochrome c) and is essential for activating the initiator caspase, caspase-9. nih.govwikipedia.org However, studies have shown that 7-epi-Hydroxystaurosporine can activate caspase-9 and subsequent apoptosis even in the absence of Apaf-1. nih.gov This suggests an alternative mechanism for caspase-9 activation, which may be crucial for overcoming resistance to traditional apoptosis-inducing drugs. nih.gov

Overcoming Bcl-2/Bcl-xL Resistance: This novel pathway allows the compound to effectively induce apoptosis in tumor cells that overexpress anti-apoptotic proteins like Bcl-2 and Bcl-x(L), which typically confer resistance to chemotherapy. nih.gov

Role of Cyclin-Dependent Kinases (CDKs): In leukemic T-cell lines, the induction of apoptosis by 7-epi-Hydroxystaurosporine has been correlated with the inappropriate activation of cyclin-dependent kinases 1 and 2 (cdk1 and cdk2). nih.gov While the compound is a known inhibitor of many kinases, its effect on T-lymphoblasts leads to an increase in the histone H1 kinase activity of cdk1 and cdk2, which appears to mediate or at least correlate with the onset of apoptosis. nih.gov This suggests that disrupting the normal regulation of the cell cycle is a key part of its apoptotic mechanism. nih.govnih.gov

The ability of 7-epi-Hydroxystaurosporine to engage this unique apoptotic pathway highlights its potential in treating multidrug-resistant cancers. nih.gov

Induction of Autophagy

In addition to apoptosis, 7-epi-Hydroxystaurosporine has been shown to induce autophagy in certain cancer cell types. nih.gov Autophagy is a cellular self-degradation process where cytoplasmic components are enclosed in double-membraned vesicles and delivered to lysosomes for breakdown and recycling. frontiersin.org While it is often a survival mechanism under stress, it can also contribute to cell death.

Key Research Findings:

In a study using human osteosarcoma U2-OS cells, treatment with 7-epi-Hydroxystaurosporine led to the induction of a DNA damage response, cell cycle arrest, apoptosis, and notably, autophagy. nih.gov This finding suggests that autophagy is a mechanistic response to the cellular stress induced by the compound in this specific context. nih.gov The interplay between apoptosis and autophagy in response to 7-epi-Hydroxystaurosporine is a complex area of research, as the two processes can be interconnected, with one sometimes leading to the other or occurring concurrently.

Interference with DNA Repair Mechanisms

A critical aspect of the mechanism of 7-epi-Hydroxystaurosporine is its ability to interfere with the cell's DNA repair machinery, particularly nucleotide excision repair (NER). nih.govaacrjournals.orgcancer.gov This action enhances the efficacy of DNA-damaging agents and contributes to its cytotoxic effects. nih.govaacrjournals.org The NER pathway is a vital mechanism that removes bulky DNA lesions, such as those caused by UV light or certain chemotherapy drugs. wikipedia.org

Key Research Findings:

Inhibition of Checkpoint Kinase 1 (Chk1): 7-epi-Hydroxystaurosporine is a potent inhibitor of the checkpoint kinase 1 (Chk1). cancer.govnih.gov Chk1 is a key signal transducer in the DNA damage response, responsible for enforcing cell cycle checkpoints (particularly the G2 checkpoint) to allow time for repair before the cell enters mitosis. ub.edunih.gov By inhibiting Chk1, the compound abrogates this checkpoint, causing cells with damaged DNA to prematurely enter mitosis, which leads to mitotic catastrophe and apoptosis. ub.edu

Disruption of Nucleotide Excision Repair: Studies in normal and chronic lymphocytic leukemia lymphocytes have demonstrated that 7-epi-Hydroxystaurosporine directly inhibits the NER process. nih.govaacrjournals.org The compound was found to impede multiple steps in the repair pathway, including the initial incision at the damage site, subsequent DNA resynthesis, and the final rejoining of the DNA strand. aacrjournals.org This inhibition of repair is closely associated with the enhancement of cytotoxicity induced by DNA-damaging agents. aacrjournals.org

Modulation of Key Signaling Transduction Cascades

The biological effects of 7-epi-Hydroxystaurosporine stem from its primary function as a broad-spectrum inhibitor of numerous protein kinases that are central to cellular signaling. guidetopharmacology.org Signal transduction cascades are the pathways through which cells convert external stimuli into specific cellular responses, regulating processes like growth, proliferation, and survival. colorado.eduebsco.com

Key Research Findings:

Broad Kinase Inhibition: 7-epi-Hydroxystaurosporine competitively binds to the ATP-binding site of a wide array of kinases, leading to their inhibition. guidetopharmacology.orgmdpi.com This lack of high specificity results in the modulation of multiple signaling pathways simultaneously.

Specific Kinase Targets: Among the most significant targets are kinases involved in cell cycle control, survival pathways, and the DNA damage response. As mentioned, it is a potent inhibitor of Chk1. ub.edunih.gov It also targets 3-phosphoinositide-dependent protein kinase-1 (PDK1), a central kinase in the PI3K/AKT signaling pathway that promotes cell survival. ub.edunih.gov Additionally, it inhibits various isoforms of Protein Kinase C (PKC), cyclin-dependent kinases (CDKs), and other kinases crucial for cell function. guidetopharmacology.orgnih.gov

The table below summarizes the key protein kinases targeted by 7-epi-Hydroxystaurosporine.

| Kinase Family | Specific Kinase Target | Signaling Pathway Involvement | Reference |

| DNA Damage Response | Checkpoint Kinase 1 (Chk1) | Cell Cycle Checkpoint Control | guidetopharmacology.orgnih.gov |

| Checkpoint Kinase 2 (Chk2) | Cell Cycle Checkpoint Control | guidetopharmacology.org | |

| PI3K/AKT Pathway | 3-phosphoinositide-dependent protein kinase-1 (PDK1) | Survival, Growth, Metabolism | guidetopharmacology.orgnih.gov |

| Protein Kinase B (Akt) | Survival, Proliferation | guidetopharmacology.orgcancer.gov | |

| Protein Kinase C Family | PKCα, β, γ, δ, ε | Proliferation, Differentiation, Apoptosis | guidetopharmacology.orgnih.gov |

| Cell Cycle Control | Cyclin-dependent kinase 1 (Cdk1) | G2/M Transition | guidetopharmacology.org |

| Cyclin-dependent kinase 5 (Cdk5/p25) | Neuronal function, Cell Cycle | guidetopharmacology.org | |

| MAPK Pathway | p38 MAPK kinase 2 (MAPK14) | Stress Response, Inflammation | guidetopharmacology.org |

| Other Kinases | cTAK1 | Cell Cycle Checkpoint Control | guidetopharmacology.orgnih.gov |

| PAK4 | Cell Motility, Survival | guidetopharmacology.org | |

| Lck | T-cell signaling | guidetopharmacology.org | |

| GSK-3β | Metabolism, Cell Fate | guidetopharmacology.org | |

| Protein Kinase A (PKA) | cAMP-dependent signaling | adooq.comguidetopharmacology.org |

Structure Activity Relationship Sar and Structural Modifications

Identification of Pharmacophoric Elements Critical for Activity

The biological activity of 7-epi-Hydroxystaurosporine and related indolocarbazoles is contingent on several key structural features that constitute its pharmacophore. The fundamental framework is the rigid, planar indolo[2,3-a]pyrrolo[3,4-c]carbazole core. rsc.org This aglycone portion is crucial for binding to the ATP-binding site of various protein kinases.

Impact of Hydroxylation at the 7-Position on Kinase Interactions

The introduction of a hydroxyl (-OH) group at the 7-position of the staurosporine (B1682477) aglycone, as seen in its diastereomer 7-Hydroxystaurosporine (B1683986) (UCN-01), significantly influences kinase interaction and selectivity. nih.gov X-ray crystallography studies of 7-Hydroxystaurosporine complexed with the kinase domain of 3-phosphoinositide-dependent protein kinase-1 (PDK1) revealed that the 7-hydroxy group forms specific, additional hydrogen bonds within the enzyme's active site. nih.gov

These interactions, which are absent in the parent staurosporine molecule, include both direct and water-mediated hydrogen bonds with active-site residues. nih.gov This enhanced interaction network contributes to a distinct pattern of kinase inhibition. nih.gov Testing against a panel of kinases showed that 7-Hydroxystaurosporine has a different selectivity profile than staurosporine, a difference attributed to the specific interactions of the 7-hydroxy group and the nature of the binding pocket accommodating it. nih.gov

Stereochemical Influences on Biological Potency and Selectivity

The stereochemistry at the 7-position of the lactam ring is a critical determinant of biological potency and, most notably, kinase selectivity. This is evident when comparing the biological activities of the two epimers: 7-epi-Hydroxystaurosporine (also known as UCN-02) and 7-Hydroxystaurosporine (UCN-01).

7-epi-Hydroxystaurosporine (UCN-02) has been identified as a selective inhibitor of protein kinase C (PKC). medchemexpress.com In contrast, its epimer, 7-Hydroxystaurosporine (UCN-01), demonstrates potent but less selective inhibition across a broader range of kinases, including PKC, PDK1, and Chk1. caymanchem.comnih.gov The differential orientation of the hydroxyl group in the two epimers leads to distinct interactions within the kinase active sites, thereby altering their inhibitory profiles. Specifically, 7-epi-Hydroxystaurosporine shows greater selectivity for PKC over Protein Kinase A (PKA) compared to its epimer. medchemexpress.com

| Compound | Synonym | PKC IC₅₀ (nM) | PKA IC₅₀ (nM) | Source |

|---|---|---|---|---|

| 7-epi-Hydroxystaurosporine | UCN-02 | 62 | 250 | medchemexpress.com |

| 7-Hydroxystaurosporine | UCN-01 | 30 | - | caymanchem.com |

Data for PKA inhibition by UCN-01 is not specified in the provided sources.

Rational Design Strategies for Modified Analogs

The potent but often non-selective nature of early indolocarbazoles has prompted extensive efforts in rational drug design to generate analogs with improved potency, selectivity, and pharmacokinetic properties. uni-saarland.demuni.cznih.gov

The indolocarbazole core serves as a privileged scaffold in kinase inhibitor design. rsc.org Modifications to this core structure, typically involving substitutions on the aromatic rings, are a key strategy for modulating biological activity. The goal of these substitutions is to achieve more specific interactions with amino acid residues unique to the target kinase's ATP-binding pocket, thereby enhancing selectivity. rsc.org The development of Midostaurin, a derivative of staurosporine approved for clinical use, exemplifies the success of modifying the core structure to achieve a desired therapeutic profile. rsc.org

The sugar portion of the molecule presents another critical site for modification. Altering the glycosyl moiety can significantly impact binding affinity and selectivity. nih.gov Strategies include the addition or removal of functional groups on the existing sugar or the complete replacement of the sugar with other carbohydrate units. This approach, sometimes termed "glycodiversification," can be facilitated by leveraging the substrate flexibility of biosynthetic enzymes like glycosyltransferases, which can attach different sugar donors to the indolocarbazole aglycone. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling for SAR Analysis

Computational chemistry and molecular modeling are indispensable tools for elucidating the complex SAR of 7-epi-Hydroxystaurosporine and guiding the design of novel analogs. nih.govmdpi.com Techniques such as molecular docking are used to predict and analyze the binding modes of these inhibitors within the active sites of various kinases. researchgate.netnih.gov These models help rationalize observed activities and selectivities by identifying key molecular interactions, such as the hydrogen bonds formed by the 7-hydroxyl group. nih.gov

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and pharmacophore modeling help to build predictive models. science.govic.ac.uk These models define the essential three-dimensional arrangement of chemical features required for biological activity, enabling the virtual screening of compound libraries and the rational design of new derivatives with potentially enhanced potency and selectivity against specific kinase targets. nih.govscience.gov

Comparative Structural Biology of Compound-Target Complexes (e.g., X-ray Crystallography)

X-ray crystallography is a pivotal experimental science for elucidating the three-dimensional atomic and molecular structure of crystalline solids. wikipedia.orglibretexts.org This technique has been fundamental in revealing the structure and function of numerous biological molecules, including proteins and nucleic acids, by providing a detailed picture of atomic positions and chemical bonds. wikipedia.org In the context of drug discovery, it is an indispensable tool for understanding how inhibitors like 7-epi-Hydroxystaurosporine bind to their biological targets, thereby guiding the rational design of more potent and selective therapeutic agents. libretexts.org

The structural analysis of 7-epi-Hydroxystaurosporine (also known as UCN-01) and its parent compound, staurosporine, in complex with various protein kinases has provided profound insights into the molecular basis of their inhibitory activity and selectivity. nih.govrcsb.org These studies reveal common binding motifs within the ATP-binding pocket of kinases, as well as subtle, yet critical, differences in interactions that distinguish the binding of these related molecules. rcsb.org

Structural Basis of 7-epi-Hydroxystaurosporine (UCN-01) Inhibition

Crystal structures of 7-epi-Hydroxystaurosporine bound to its target kinases, such as 3-phosphoinositide-dependent protein kinase-1 (PDK1) and checkpoint kinase 1 (Chk1), have been determined, offering a clear rationale for its potent inhibitory effects. nih.govrcsb.org

Complex with Chk1: The crystal structure of the Chk1 kinase domain with UCN-01 also demonstrates binding within the ATP-binding pocket. rcsb.org The high potency and selectivity of UCN-01 for Chk1 are attributed to a combination of hydrophobic interactions and specific hydrogen bonds. rcsb.org The hydroxyl group on the lactam moiety is key to its selectivity over cyclin-dependent kinases. rcsb.org The inhibitor forms hydrogen bonds with the backbone carbonyl oxygen of Glu85 and the amide nitrogen of Cys87 in the kinase hinge region, mimicking the interactions of ATP. aacrjournals.org

Comparative Analysis with Staurosporine and Other Analogs

Staurosporine is a potent but non-selective protein kinase inhibitor that binds to the ATP-binding site of a vast number of kinases. cam.ac.ukmedchemexpress.com Comparing the crystal structures of staurosporine and 7-epi-Hydroxystaurosporine complexes reveals the subtle structural modifications that influence selectivity.

Staurosporine's Promiscuity: The broad specificity of staurosporine is partly due to its ability to mimic ATP binding by forming crucial hydrogen bonds with the kinase hinge region. nih.gov Its rigid indolocarbazole core fits snugly into the adenine-binding pocket. nih.gov Studies on complexes with kinases like Lck show that staurosporine's potency can be enhanced by an induced-fit movement of the glycine-rich loop, which maximizes favorable van der Waals interactions. rcsb.org

The Role of the 7-Hydroxy Group: The primary structural difference between staurosporine and 7-epi-Hydroxystaurosporine is the hydroxyl group at the C7 position. As seen in the PDK1 complex, this group allows for additional hydrogen bonding interactions with the target protein, which are not possible for staurosporine. nih.gov These specific interactions can enhance binding affinity and confer a unique selectivity profile, allowing UCN-01 to inhibit certain kinases more potently than its parent compound. nih.gov For instance, UCN-01 is a potent inhibitor of Chk1 and PDK1, and this activity is directly linked to the presence and orientation of the 7-hydroxy group. nih.govnih.gov

The table below summarizes key crystallographic data from studies of 7-epi-Hydroxystaurosporine and related compounds in complex with their kinase targets.

Interactive Table: Crystallographic Data of Staurosporine Analogs with Kinase Targets

| Target Protein | Ligand | PDB ID | Resolution (Å) | Key Structural Findings |

| PDK1 | 7-epi-Hydroxystaurosporine (UCN-01) | 1OKY | 2.0 | The 7-hydroxy group forms direct and water-mediated hydrogen bonds with active site residues, enhancing specificity compared to staurosporine. nih.gov |

| Chk1 | 7-epi-Hydroxystaurosporine (UCN-01) | 1NVR | 2.2 | The hydroxyl group on the lactam moiety contributes to selectivity; key hydrogen bonds are formed with the hinge region (Glu85, Cys87). rcsb.orgaacrjournals.org |

| Pim-1 | Staurosporine | 1YHS | 2.0 | The hinge region of Pim-1 is unusual, and van der Waals interactions, rather than a conserved hydrogen bond, are crucial for positioning the ligand. rcsb.org |

| Lck | Staurosporine | 1QPC | 1.6 | Binding induces movement in the glycine-rich loop, maximizing van der Waals contacts and contributing to high potency. rcsb.org |

| Jak3 | Staurosporine Analog (AFN941) | 1YVJ | 2.55 | The inhibitor binds in the active conformation of the kinase, in a position analogous to the adenine (B156593) ring of ATP. nih.gov |

Preclinical Biological Investigations

In Vitro Cellular Efficacy Studies

7-epi-Hydroxystaurosporine, also known as UCN-01, has demonstrated potent antiproliferative properties across a wide range of human cancer cell lines in preclinical studies. This broad-spectrum activity has been observed in various tumor types, including those with known resistance to conventional chemotherapeutic agents.

In head and neck squamous cell carcinoma (HNSCC) cells, UCN-01 displayed significant antiproliferative effects, with IC50 values (the concentration required to inhibit cell growth by 50%) ranging from approximately 17 to 80 nM. aacrjournals.org This efficacy was consistent across different HNSCC cell lines, including HN12, which harbors a mutant p53, and HN30, which is known for its resistance to certain anticancer drugs. aacrjournals.org Similarly, in oral squamous cell carcinoma (OSCC) cell lines, UCN-01 significantly inhibited proliferation, with an IC50 of about 300 nmol/L. nih.gov

The compound's growth-inhibitory effects have also been documented in other solid tumors. For instance, studies on human pancreatic and breast cancer xenografts showed that UCN-01 could suppress tumor growth. nih.govnih.gov Furthermore, its antitumor activity has been observed against human tumor xenografts of epidermoid carcinoma (A431), fibrosarcoma (HT1080), and acute myeloid leukemia (HL-60). nih.gov

The antiproliferative action of UCN-01 is often associated with its ability to induce a G1 phase cell cycle arrest. aacrjournals.orgnih.govnih.govcancer.gov This cytostatic effect prevents cancer cells from proceeding to the S phase, thereby halting DNA replication and cell division.

Table 1: Antiproliferative Activity of 7-epi-Hydroxystaurosporine (UCN-01) in Various Cancer Cell Lines

| Cell Line Type | Specific Cell Line(s) | IC50 Value | Reference(s) |

|---|---|---|---|

| Head and Neck Squamous Cell Carcinoma | HN4, HN8, HN12, HN30 | ~17–80 nM | aacrjournals.org |

| Oral Squamous Cell Carcinoma | HSC-3, LMF4 | ~300 nmol/L | nih.gov |

| Human Myeloid Leukemia | HL-60, K562 | Not specified | nih.gov |

| Colon Carcinoma | HT29 | Not specified | nih.gov |

| Pancreatic Carcinoma | PAN-3-JCK, CRL 1420 | Not specified | nih.govnih.gov |

| Breast Carcinoma | MX-1 | Not specified | nih.govnih.gov |

Studies have shown that UCN-01 induces apoptosis in human non-small cell lung cancer cells (A549), with one study reporting 62% of cells undergoing apoptosis after treatment. nih.gov In oral squamous cell carcinoma cells, UCN-01 has also been shown to trigger apoptosis. nih.gov

Notably, the induction of apoptosis by UCN-01 can occur in cancer cells that are typically resistant to this form of cell death. For example, it has been demonstrated to cause apoptosis in human myeloblastic leukemia (HL60 and K562) and colon carcinoma (HT29) cells, all of which lack a functional p53 tumor suppressor protein. nih.gov The absence of functional p53 often confers resistance to apoptosis induced by conventional therapies.

The mechanisms underlying UCN-01-induced apoptosis involve the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov In HL60 cells, treatment with UCN-01 led to the degradation of key cellular proteins such as PARP and lamin B, which are hallmarks of caspase activation. nih.gov This process appears to involve both caspases and potentially serine proteases. nih.gov Furthermore, UCN-01 has been shown to down-regulate anti-apoptotic proteins in chronic lymphocytic leukemia (CLL) lymphocytes, further tipping the cellular balance towards cell death. nih.gov

The cytotoxic effects of 7-epi-Hydroxystaurosporine can vary depending on the specific cellular context of the cancer cells. Factors such as the status of cell cycle regulatory proteins and the presence of drug resistance mechanisms can influence sensitivity to the compound.

For instance, acquired resistance to UCN-01 has been observed in human A549 non-small cell lung cancer cells. nih.gov This resistance was characterized by a decreased susceptibility to apoptosis induction and a reinforcement of the G1 checkpoint, preventing the cells from undergoing cell death. nih.gov The resistant cells also showed up-regulation of the anti-apoptotic protein bcl-2. nih.gov

The status of the tumor suppressor protein p16, which is a key regulator of the G1 checkpoint, can also impact sensitivity. While not directly stated as a determinant of sensitivity, the mechanism of UCN-01 often involves perturbation of the G1 checkpoint machinery, where p16 plays a crucial role.

Interestingly, UCN-01 has shown preferential activity in cells with a disrupted TP53 gene, which is a common feature in many cancers. nih.govresearchgate.net In lung cancer cell lines, UCN-01 was found to preferentially enhance the radiosensitivity of TP53-disrupted cells compared to those with wild-type TP53. nih.govresearchgate.net This suggests a potential therapeutic window for targeting p53-mutated tumors.

Furthermore, the compound's efficacy has been investigated in the context of dormant or quiescent cells. In studies involving normal and chronic lymphocytic leukemia lymphocytes, which are largely quiescent, UCN-01 was able to inhibit DNA repair processes, thereby increasing the cytotoxicity of DNA-damaging agents. nih.gov

A significant aspect of the preclinical investigation of 7-epi-Hydroxystaurosporine is its ability to act synergistically with other anticancer agents, particularly DNA damaging agents and nucleoside analogs. This synergistic potential offers the possibility of enhancing the efficacy of existing cancer therapies.

Preclinical data have consistently shown that UCN-01 potentiates the cytotoxic effects of DNA damaging agents such as cisplatin (B142131) and carboplatin. nih.govaacrjournals.orgnih.govnih.govresearchgate.net The primary mechanism for this synergy is the abrogation of the G2 cell cycle checkpoint. nih.govnih.govelsevierpure.com When cancer cells are treated with DNA-damaging agents, they often arrest in the G2 phase to allow for DNA repair. UCN-01, by inhibiting checkpoint kinases like Chk1, overrides this arrest, forcing the cells into mitosis with damaged DNA, which ultimately leads to cell death. aacrjournals.orgnih.govnih.govelsevierpure.comaacrjournals.org

In Chinese hamster ovary cells, UCN-01 was shown to enhance cisplatin cytotoxicity by up to 60-fold. nih.gov This effect was observed at non-cytotoxic concentrations of UCN-01, highlighting its role as a chemosensitizer. nih.gov Similar synergistic or additive effects have been observed in various cancer cell lines, including colorectal cancer stem-like cells when combined with irinotecan (B1672180), another DNA-damaging agent. oncotarget.com

Table 2: Synergistic Effects of 7-epi-Hydroxystaurosporine (UCN-01) with DNA Damaging Agents

| Combination Agent | Cancer Model | Observed Effect | Mechanism | Reference(s) |

|---|---|---|---|---|

| Cisplatin | Chinese Hamster Ovary Cells | Up to 60-fold enhancement of cytotoxicity | Abrogation of G2 arrest | nih.gov |

| Cisplatin | Various Solid Tumors (preclinical) | Potentiation of apoptotic response | Abrogation of G2 arrest | nih.govaacrjournals.org |

| Carboplatin | Advanced Solid Tumors (preclinical) | Synergy | Not specified | nih.govresearchgate.net |

| Irinotecan | Colorectal Cancer Stem-like Cells | Potentiates activity | Impairment of DNA damage response | oncotarget.com |

7-epi-Hydroxystaurosporine also demonstrates synergistic cytotoxicity when combined with nucleoside analogs like cytarabine (B982) (ara-C) and fludarabine (B1672870). nih.govnih.govnih.govashpublications.orgresearchgate.net Nucleoside analogs typically induce an S-phase cell cycle arrest. UCN-01 abrogates this S-phase checkpoint, leading to a rapid induction of apoptosis. nih.govnih.govashpublications.orgresearchgate.net

In human myeloid leukemia ML-1 cells, the combination of ara-C and UCN-01 led to a rapid decrease in the S-phase fraction of cells and a corresponding increase in apoptosis. nih.gov Similarly, in primary acute myelogenous leukemia (AML) blasts, the combination selectively decreased the cloning potential of the leukemic cells compared to normal progenitor cells. nih.govashpublications.orgresearchgate.net This selective action suggests a favorable therapeutic index for the combination. The synergistic effect with fludarabine has also been demonstrated in vitro in human tumor cell lines and has provided the rationale for clinical investigation in lymphoid malignancies. nih.gov

Synergy with Other Molecular Agents in Cellular Models.

Combination with Other Targeted Agents

Preclinical studies have explored the therapeutic potential of 7-epi-Hydroxystaurosporine (also known as UCN-01) in combination with other targeted agents to enhance antitumor activity. Research in human breast carcinoma models demonstrated that combining UCN-01 with tamoxifen (B1202) resulted in superior antitumor effects compared to treatment with either agent alone. nih.gov This combination synergistically inhibited the growth of MCF-7 breast cancer cells in vitro and was effective against both MCF-7 and Br-10 xenografts in vivo. nih.gov The enhanced effect is thought to stem from their similar mechanisms of action, as both compounds can trap cancer cells in the G1 phase of the cell cycle. nih.gov

In the context of colorectal cancer, UCN-01 has been shown to enhance the cytotoxicity of irinotecan, particularly in cancer stem-like cells (CSCs). oncotarget.com The combination significantly impaired tumor growth in murine xenograft models compared to irinotecan alone. oncotarget.com The mechanism underlying this potentiation involves the modulation of various components of the DNA damage and cell cycle checkpoint pathways. oncotarget.com Similarly, preclinical models of triple-negative breast cancer (TNBC), a cancer type often characterized by TP53 mutations, have shown that UCN-01 can enhance the cytotoxic effects of chemotherapeutic agents like SN-38, the active metabolite of irinotecan. nih.gov

Furthermore, UCN-01 demonstrates the ability to potentiate the effects of DNA-damaging agents and radiation, especially in cancer cells with a defective p53 function. aacrjournals.orgiiarjournals.orgnih.gov In human lung cancer cell lines with disrupted TP53, UCN-01 preferentially enhanced radiosensitivity, suggesting that the combination could more specifically target resistant cancer cells while sparing normal cells with wild-type TP53. nih.gov The compound has also shown synergistic effects with cisplatin in breast cancer cells with defective p53. aacrjournals.org A combination with Sodium Butyrate (B1204436) was also found to exert substantial tumor growth suppression in cervical cancer models. iiarjournals.org

In Vivo Preclinical Model Systems

The antitumor activity of 7-epi-Hydroxystaurosporine has been documented across a variety of human tumor xenograft models. In studies involving human breast carcinoma strains transplanted into nude mice, UCN-01 showed notable activity against the estrogen-dependent MCF-7 and Br-10 lines, achieving lowest treated/control (T/C) ratios of 25.0% and 27.0%, respectively. nih.gov However, the estrogen-independent MX-1 strain was found to be resistant, with a T/C ratio of 65.9%. nih.gov Another study found UCN-01 was ineffective against the MX-1 xenograft, confirming its differential activity. nih.gov

Significant in vivo antitumor effects were also observed against other human tumor xenografts. aacrjournals.orgnih.gov These include epidermoid carcinoma A431, fibrosarcoma HT1080, and acute myeloid leukemia HL-60, which yielded minimum T/C ratios of 0.40, 0.17, and 0.61, respectively. aacrjournals.orgnih.gov In head and neck squamous cell carcinoma (HNSCC), a very significant antitumor effect was seen in the HN12 xenograft model. aacrjournals.org Treatment resulted in a highly significant and sustained inhibition of tumor growth. aacrjournals.org

Investigations using pancreatic cancer xenografts also showed positive results; UCN-01 significantly suppressed the growth of PAN-3-JCK and CRL 1420 models. nih.gov Furthermore, its efficacy was demonstrated in a preclinical renal carcinoma xenograft model (A498), which was part of the basis for its selection for clinical trials. researchgate.net Combination therapy of UCN-01 with sodium butyrate showed better antitumor efficacy in cervical cancer xenografts than either agent used alone. iiarjournals.org

| Tumor Type | Xenograft Model | Observed Activity (Lowest T/C Ratio %) | Reference |

|---|---|---|---|

| Breast Carcinoma (ER+) | MCF-7 | 25.0% | nih.gov |

| Breast Carcinoma (ER+) | Br-10 | 27.0% | nih.gov |

| Breast Carcinoma (ER-) | MX-1 | 65.9% (Resistant) | nih.gov |

| Epidermoid Carcinoma | A431 | 40.0% | aacrjournals.orgnih.gov |

| Fibrosarcoma | HT1080 | 17.0% | aacrjournals.orgnih.gov |

| Acute Myeloid Leukemia | HL-60 | 61.0% | aacrjournals.orgnih.gov |

| Head and Neck Squamous Cell Carcinoma | HN12 | Significant Growth Inhibition | aacrjournals.org |

| Pancreatic Cancer | PAN-3-JCK | Significant Growth Suppression | nih.gov |

| Pancreatic Cancer | CRL 1420 | Significant Growth Suppression | nih.gov |

| Renal Carcinoma | A498 | 15-34% | researchgate.net |

Beyond human xenografts, the efficacy of 7-epi-Hydroxystaurosporine has been assessed in murine tumor models. The compound exhibited significant antitumor activity against two murine fibrosarcoma models, K-BALB and M-MSV-BALB, which have activated v-ras and v-mos oncogenes, respectively. aacrjournals.orgnih.gov These studies reported minimum T/C ratios of 0.27 and 0.21, respectively, demonstrating efficacy in non-human tumor systems. aacrjournals.orgnih.gov In contrast, the parent compound staurosporine (B1682477) did not show significant antitumor activity against any of the five murine and human tumors tested in the same study. aacrjournals.orgnih.gov

Research has also focused on the compound's effect on the whole organism, particularly its ability to protect normal tissues from the toxicity of chemotherapy. nih.gov In non-tumor-bearing mice, UCN-01 was shown to mediate a selective and reversible G1 arrest in normal proliferating cells, such as those in the small bowel epithelium. nih.gov This cytostatic effect provides protection against the cytotoxic impact of agents like 5-fluorouracil, leading to improved tolerance and survival in the organismal model. nih.gov Crucially, this protective cell cycle arrest was specific to normal proliferating cells and did not extend to tumor cells, thereby preserving the efficacy of the cytotoxic chemotherapy against the cancer. nih.gov This highlights a unique organism-level efficacy, where UCN-01 can enhance the therapeutic index of conventional chemotherapy. nih.gov

To elucidate the in vivo mechanisms of action of 7-epi-Hydroxystaurosporine, analyses of tumor tissues from treated animals have been conducted. In breast cancer xenografts, Western blotting of tumor tissue revealed that UCN-01 administration led to the induction of p21, a cyclin-dependent kinase (CDK) inhibitor, and the dephosphorylation of the retinoblastoma (Rb) protein. nih.gov The level of dephosphorylated Rb protein was notably lower in the resistant MX-1 model compared to the sensitive Br-10 and MCF-7 models, linking Rb status to drug sensitivity. nih.gov

Similarly, in pancreatic cancer xenografts, sensitivity to UCN-01 correlated with the marked induction of p21 protein expression. nih.gov This induction was observed at lower doses in sensitive models compared to the resistant MX-1 breast cancer model. nih.gov Immunohistochemical analysis of HNSCC xenografts (HN12 model) also provided mechanistic insights. aacrjournals.org Tissues from treated tumors showed an increase in the protein expression of the cell cycle inhibitor p27KIP1 and a decrease in cyclin D3 expression. aacrjournals.org Furthermore, positive TUNEL staining in these tissues indicated that UCN-01 induces apoptosis in vivo. aacrjournals.org In colorectal cancer stem cell xenografts, analysis of tissues following combination treatment with UCN-01 and irinotecan showed that multiple components of the DNA damage and cell cycle checkpoint pathways were affected, contributing to the enhanced cytotoxic effect. oncotarget.com

The process of cellular mobilization, particularly the release of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral blood, is a critical aspect of stem cell transplantation. nih.govnih.gov This process is typically induced by agents such as granulocyte colony-stimulating factor (G-CSF) or CXCR4 inhibitors, which disrupt the retention of HSPCs within the bone marrow niche. nih.govyoutube.com A review of the preclinical literature on 7-epi-Hydroxystaurosporine (UCN-01) indicates a lack of specific investigations into its potential to induce cellular mobilization. The primary focus of in vivo preclinical studies for this compound has been on its direct antitumor activities, cell cycle effects, and its ability to potentiate other anticancer agents. oncotarget.comnih.govaacrjournals.org Consequently, there is no reported evidence to suggest or detail a role for 7-epi-Hydroxystaurosporine in the mobilization of hematopoietic stem cells or other cell populations in preclinical models.

Future Directions and Advanced Research Perspectives

Exploration of Novel Molecular Targets and Pathways.

While 7-epi-Hydroxystaurosporine, also known as UCN-01, was initially identified as a protein kinase C (PKC) inhibitor, subsequent research has revealed its activity against a broader spectrum of kinases. nih.govaacrjournals.orgnih.gov This multi-targeted nature presents both opportunities and challenges for its therapeutic development. Future research is actively exploring novel molecular targets and pathways to better understand its complex mechanism of action and to identify new therapeutic applications.

Key among its known targets are cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. cancer.gov UCN-01 has been shown to induce a G1 phase block in the cell cycle. nih.govnih.gov Furthermore, it is a potent inhibitor of checkpoint kinase 1 (Chk1), a critical component of the DNA damage response, which contributes to its ability to sensitize cancer cells to genotoxic agents. nih.gov The compound also targets 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key node in the PI3K/AKT signaling pathway, which is frequently deregulated in cancer.

The exploration of novel targets extends beyond the kinase family. Understanding the full spectrum of its molecular interactions is crucial for predicting its efficacy and potential side effects. Identifying new pathways affected by 7-epi-Hydroxystaurosporine could unveil previously unconsidered therapeutic avenues, potentially in diseases beyond cancer.

Development of Advanced Synthetic Methodologies for Enhanced Analogs.

The complex indolocarbazole scaffold of 7-epi-Hydroxystaurosporine presents a significant challenge for chemical synthesis. However, advancements in synthetic methodologies are paving the way for the creation of enhanced analogs with improved potency, selectivity, and pharmacokinetic properties.

One promising approach is combinatorial biosynthesis, which involves the genetic engineering of the biosynthetic pathways in the producing microorganisms, such as Streptomyces species. This technique allows for the generation of novel indolocarbazole derivatives by introducing or modifying genes responsible for specific structural features. This can lead to the production of analogs with altered substitution patterns, potentially enhancing their interaction with specific targets.

Structure-based drug design, guided by the crystal structures of 7-epi-Hydroxystaurosporine in complex with its target kinases, is another powerful tool. This approach allows for the rational design of modifications to the molecule to improve its binding affinity and selectivity. For instance, understanding the specific interactions of the 7-hydroxyl group can inform the synthesis of new analogs with optimized hydrogen bonding capabilities.

These advanced synthetic strategies are crucial for developing next-generation indolocarbazole compounds that retain the beneficial activities of 7-epi-Hydroxystaurosporine while minimizing off-target effects.

Application of Omics Technologies in Mechanistic Studies.

The advent of "omics" technologies, such as genomics, proteomics, and metabolomics, offers a powerful lens through which to dissect the complex cellular responses to 7-epi-Hydroxystaurosporine. These approaches provide a global, unbiased view of the molecular changes induced by the compound, offering deeper insights into its mechanisms of action.

Genomic studies have been employed to identify potential biomarkers of response to 7-epi-Hydroxystaurosporine. For example, the mutational status of the TP53 gene has been investigated in clinical trials of UCN-01 in combination with other agents, as p53 status can influence cell cycle checkpoints and apoptosis, pathways modulated by the drug. researcher.lifenih.govresearchgate.net

Proteomic analyses have been instrumental in identifying changes in protein expression and phosphorylation following treatment with 7-epi-Hydroxystaurosporine. Studies have shown that the compound can alter the levels of key cell cycle regulatory proteins, such as p27KIP1 and cyclin D3. aacrjournals.org Furthermore, proteomic approaches have confirmed the suppression of E2F-1 protein expression through a ubiquitin-proteasome-dependent pathway. nih.gov These findings provide a more detailed picture of how 7-epi-Hydroxystaurosporine exerts its effects on cellular machinery.

While comprehensive metabolomic studies on 7-epi-Hydroxystaurosporine are still emerging, this technology holds significant promise. mdpi.comnih.gov Analyzing the metabolic reprogramming of cells in response to the compound could reveal novel mechanisms of action and identify metabolic vulnerabilities that could be exploited for therapeutic benefit. An integrated "pan-omics" approach, combining genomic, proteomic, and metabolomic data, will be crucial for constructing a comprehensive understanding of the systems-level effects of 7-epi-Hydroxystaurosporine.

Harnessing Structural Biology for Rational Design and Optimization.

Structural biology provides an atomic-level understanding of how 7-epi-Hydroxystaurosporine interacts with its molecular targets, which is invaluable for its rational design and optimization. X-ray crystallography has been successfully used to determine the three-dimensional structures of 7-epi-Hydroxystaurosporine in complex with key target kinases, including PDK1 and Chk1.

These crystal structures have revealed the precise binding mode of the inhibitor within the ATP-binding pocket of the kinases. They highlight the specific hydrogen bonds and hydrophobic interactions that are critical for its inhibitory activity. For instance, the structure of the Chk1-UCN-01 complex explains the selectivity of the compound, showing how the hydroxyl group on the lactam moiety interacts with the ATP-binding pocket.

This detailed structural information is a powerful tool for medicinal chemists. It allows for the rational design of new analogs with improved potency and selectivity. By understanding the structure-activity relationships, researchers can make targeted modifications to the 7-epi-Hydroxystaurosporine scaffold to enhance its interactions with desired targets while minimizing its binding to off-targets, thereby potentially reducing side effects. This structure-guided approach is a cornerstone of modern drug discovery and will be essential for the development of the next generation of indolocarbazole-based therapeutics.

Investigating Resistance Mechanisms in Preclinical Models.

The development of drug resistance is a major obstacle in cancer therapy. Understanding the mechanisms by which cancer cells become resistant to 7-epi-Hydroxystaurosporine is crucial for developing strategies to overcome this challenge. Preclinical models, such as cancer cell lines and patient-derived xenografts, are invaluable tools for these investigations.

Studies on human non-small cell lung cancer cells that have acquired resistance to UCN-01 have revealed key alterations in cellular signaling. These resistant cells exhibit a decreased susceptibility to apoptosis induction and a reinforcement of the G1 checkpoint. This suggests that the resistant cells have adapted to bypass the pro-apoptotic and cell cycle-arresting effects of the drug.

Further molecular analysis of these resistant cells has shown upregulation of the anti-apoptotic protein Bcl-2 and the cyclin-dependent kinase inhibitors p21 and p27. These changes contribute to the survival of the cancer cells in the presence of the drug. Investigating these resistance mechanisms in detail can lead to the identification of biomarkers that predict which patients are likely to develop resistance. Moreover, this knowledge can inform the development of combination therapies that target these resistance pathways, potentially re-sensitizing the tumors to 7-epi-Hydroxystaurosporine.

Repurposing and Novel Applications within Chemical Biology.

The polypharmacology of 7-epi-Hydroxystaurosporine, its ability to interact with multiple targets, makes it a valuable tool for chemical biology research and opens up possibilities for repurposing. Originally developed as an anti-cancer agent, its diverse biological activities suggest potential applications in other disease contexts.

One of the most explored repurposing strategies is its use as a chemosensitizer and radiosensitizer. By inhibiting key DNA damage response proteins like Chk1, 7-epi-Hydroxystaurosporine can abrogate cell cycle checkpoints that are activated by DNA-damaging agents, thereby enhancing their cytotoxic effects. nih.gov This has been demonstrated in preclinical studies where UCN-01 potentiates the activity of drugs like irinotecan (B1672180). nih.gov

Within chemical biology, 7-epi-Hydroxystaurosporine serves as a powerful probe to dissect complex signaling pathways. Its ability to modulate multiple kinases allows researchers to study the intricate crosstalk between different signaling cascades. By observing the cellular responses to this multi-targeted inhibitor, scientists can gain a more holistic understanding of cellular regulation. This knowledge can, in turn, lead to the identification of novel drug targets and the development of new therapeutic strategies.

Development of Next-Generation Indolocarbazole Compounds.

The promising, albeit complex, biological profile of 7-epi-Hydroxystaurosporine has spurred the development of next-generation indolocarbazole compounds. The goal is to create new molecules that retain or improve upon the therapeutic efficacy of the parent compound while exhibiting enhanced selectivity and more favorable pharmacokinetic properties.

Several other indolocarbazole derivatives have already entered clinical investigation, highlighting the therapeutic potential of this chemical class. These include both protein kinase inhibitors and DNA-damaging agents. The development of these compounds has benefited from the knowledge gained from the study of 7-epi-Hydroxystaurosporine.

Future development efforts will likely focus on creating more target-specific inhibitors. By leveraging the structural biology insights and advanced synthetic methodologies discussed previously, it is possible to design analogs that preferentially inhibit a single kinase or a specific subset of kinases. This increased selectivity could lead to a reduction in off-target effects and a wider therapeutic window. The continued exploration of the indolocarbazole scaffold, guided by a deep understanding of the structure-activity relationships, holds great promise for the discovery of novel and improved therapeutics for a range of diseases.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.